molecular formula C10H16N2O B015071 rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol CAS No. 76030-54-1

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol

Cat. No.: B015071
CAS No.: 76030-54-1
M. Wt: 180.25 g/mol
InChI Key: HGDXAKRZPVKQSZ-UHFFFAOYSA-N
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Description

rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol: is a chemical compound that features a pyridine ring and a butanol side chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol typically involves the reaction of 3-pyridylacetonitrile with methylamine, followed by reduction. The reaction conditions often require a suitable solvent, such as ethanol, and a reducing agent like lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is studied for its potential effects on cellular processes and signaling pathways.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Methylamino)-1-(3-pyridyl)-1-butanone
  • 4-(Methylamino)-1-(2-pyridyl)-1-butanol
  • 4-(Methylamino)-1-(4-pyridyl)-1-butanol

Comparison: rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development.

Properties

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXAKRZPVKQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399005
Record name 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76030-54-1
Record name 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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